molecular formula C14H18BFN2O2 B8241608 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B8241608
M. Wt: 276.12 g/mol
InChI Key: XNAGLFBGXXMROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a boronate ester-functionalized benzimidazole derivative. The compound features a benzodiazole (benzimidazole) core substituted with a fluorine atom at the 4-position, a methyl group at the 1-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 6-position. The compound is also a critical intermediate in the synthesis of pharmaceuticals, such as Abemaciclib, a CDK4/6 inhibitor . Its molecular formula is C₁₆H₂₀BFN₂O₂, with a molecular weight of 314.15 g/mol (calculated from and ).

Properties

IUPAC Name

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)9-6-10(16)12-11(7-9)18(5)8-17-12/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAGLFBGXXMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl compounds: From Suzuki-Miyaura cross-coupling.

    Boronic acids: From oxidation of the boronate ester group.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Agents : Compounds similar to 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole have been studied for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The modification of benzodiazole derivatives has shown promise in enhancing selectivity and potency against various cancer types .
  • Pharmacological Studies : The compound's interaction with the Pregnane X receptor (PXR) has implications for drug metabolism and toxicity. Analogous compounds have been designed to selectively inhibit PXR activity, which can lead to reduced adverse drug responses .
  • Drug Delivery Systems : The incorporation of boron-containing groups in drug molecules can enhance their solubility and stability. Research indicates that boronates can facilitate the delivery of therapeutic agents by forming reversible covalent bonds with biomolecules .

Material Sciences

  • Dye Sensitizers : The compound's structural features make it suitable for use as a dye sensitizer in photovoltaic cells. Studies have shown that benzodiazole derivatives can exhibit strong light-harvesting capabilities, contributing to the efficiency of solar energy conversion systems .
  • Fluorescent Probes : The fluorescent properties of benzodiazole derivatives allow them to be used as probes in biological imaging. Their ability to bind selectively to certain biological targets makes them valuable tools for visualizing cellular processes .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of benzodiazole aimed at inhibiting Bcl-2 proteins demonstrated that specific modifications significantly increased their anticancer activity. The lead compound exhibited low nanomolar IC50 values against cancer cell lines, indicating potent activity .

Case Study 2: Drug Metabolism

Research on the design of PXR antagonists revealed that compounds derived from the benzodiazole framework could effectively modulate drug metabolism pathways. These findings suggest potential applications in improving the safety profiles of existing pharmaceuticals by mitigating adverse effects associated with PXR activation .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsPotent inhibition of Bcl-2 proteins
Pharmacological studiesSelective PXR inhibition reduces toxicity
Material SciencesDye sensitizersEnhanced light-harvesting efficiency
Fluorescent probesEffective for biological imaging

Mechanism of Action

The mechanism of action of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole primarily involves its role as a reactant in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronate-containing heterocycles. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
4-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole 4-F, 1-Me, 6-boronate C₁₆H₂₀BFN₂O₂ 314.15 Suzuki coupling; Abemaciclib intermediate
4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole 4-F, 1-isopropyl, 2-Me, 6-boronate C₁₉H₂₆BFN₂O₂ 356.23 Abemaciclib intermediate
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Oxazole core, 6-boronate C₁₃H₁₆BNO₃ 245.09 Cross-coupling reagent
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl, triazole, thiazole C₂₇H₂₀ClF₂N₇S 568.00 Antimicrobial activity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 4-F, 6-Me C₁₄H₁₁FN₂ 226.25 Antiviral/antitumor scaffold

Key Comparisons :

Substituent Effects on Reactivity and Bioactivity: The fluorine atom at the 4-position in benzimidazole derivatives enhances metabolic stability and binding affinity to biological targets, as seen in both the target compound and 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole . Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enable cross-coupling reactions, as demonstrated in Suzuki-Miyaura protocols .

Structural Isosteres :

  • Replacing the benzimidazole core with oxazole () or thiazole () alters electronic properties and binding modes. For example, benzo[d]oxazole derivatives exhibit reduced planarity, affecting π-π stacking in protein interactions .

Biological Activity :

  • Compounds with triazole-thiazole hybrids () show antimicrobial activity due to halogen (Cl, Br) substituents enhancing hydrophobic interactions .
  • The target compound’s lack of charged groups (neutral boronate ester) may limit solubility compared to carboxylate-containing analogs ().

Synthetic Accessibility :

  • The target compound is synthesized via condensation of fluorinated benzene-1,2-diamine with aldehydes under Na₂S₂O₅ catalysis (similar to ), followed by boronation. This contrasts with triazole-thiazole derivatives, which require multistep cyclization ().

Biological Activity

The compound 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a member of the benzodiazole family that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20BFN3O2C_{15}H_{20}B_{F}N_{3}O_{2}, with a molecular weight of approximately 295.14 g/mol. The presence of a fluorine atom and a dioxaborolane moiety in its structure suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing the benzodiazole core can exhibit various biological activities, including:

  • Inhibition of Kinase Activity : The compound has been identified as an inhibitor of several serine-threonine kinases. Specifically, it targets pathways involved in cell growth and differentiation by modulating receptor functions such as PDGFR-alpha and PDGFR-beta .
  • Anticancer Properties : The compound's ability to inhibit specific kinase pathways suggests potential use in cancer therapy. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting signaling pathways critical for cell survival .

Study 1: Inhibition of PDGF Signaling

A study demonstrated that the compound effectively inhibits platelet-derived growth factor (PDGF) signaling pathways. It was shown to reduce cell proliferation in fibroblast cells treated with PDGF-BB, indicating its potential as a therapeutic agent in fibrotic diseases .

Study 2: Antitumor Activity

In another study focused on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity. Concentration-response curves indicated significant reductions in cell viability at micromolar concentrations. The mechanism was linked to the inhibition of ALK kinases involved in tumor growth regulation .

Study 3: Selectivity and Toxicity

Further investigations assessed the selectivity of the compound against various kinases. Results indicated that it selectively inhibited certain ALK enzymes while sparing others, which is crucial for minimizing side effects in therapeutic applications . Toxicity assessments revealed manageable safety profiles in preliminary tests.

Data Tables

PropertyValue
Molecular FormulaC15H20BFN3O2C_{15}H_{20}B_{F}N_{3}O_{2}
Molecular Weight295.14 g/mol
CAS Number2043401-78-9
Biological ActivityKinase inhibition
Targeted PathwaysPDGF, ALK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.